molecular formula C20H12 B1624204 Benzo[a]pyrene-8-d CAS No. 206752-39-8

Benzo[a]pyrene-8-d

Cat. No.: B1624204
CAS No.: 206752-39-8
M. Wt: 253.3 g/mol
InChI Key: FMMWHPNWAFZXNH-MICDWDOJSA-N
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Description

Benzo[a]pyrene-8-d is a polycyclic aromatic hydrocarbon, a class of organic compounds consisting of multiple aromatic rings. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is often studied for its environmental and health impacts, particularly its role in the formation of DNA adducts that can lead to mutations and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]pyrene-8-d typically involves the oxidation of benzo[a]pyrene. One common method is the use of cytochrome P450 enzymes, which oxidize benzo[a]pyrene to form various products, including this compound . Another method involves the use of epoxide hydrolase to open the epoxide ring of benzo[a]pyrene-7,8-epoxide, yielding this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes. The production involves the careful handling of benzo[a]pyrene and its derivatives, using specialized equipment to ensure safety and minimize exposure.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyrene-8-d undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diol epoxides, which are known for their mutagenic and carcinogenic properties .

Properties

IUPAC Name

8-deuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425984
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-39-8
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206752-39-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Benzo[a]pyrene-8-d

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